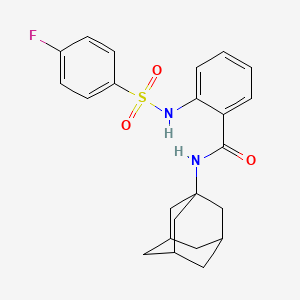![molecular formula C21H22N6O5S B11500738 N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500738.png)
N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an acetamido group, a methoxyphenyl group, a triazole ring, and a nitrophenyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of a methoxy-substituted benzene derivative with a suitable electrophile.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by its attachment to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be an amine derivative.
Substitution: Substituted triazole derivatives are the major products.
科学研究应用
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and functional groups.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group are known to interact with various biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- **N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can be compared with other triazole derivatives and nitrophenyl compounds.
Similar compounds include:
Uniqueness
The uniqueness of N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
属性
分子式 |
C21H22N6O5S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N6O5S/c1-13(28)23-16-7-8-18(32-3)15(9-16)11-22-19(29)12-33-21-25-24-20(26(21)2)14-5-4-6-17(10-14)27(30)31/h4-10H,11-12H2,1-3H3,(H,22,29)(H,23,28) |
InChI 键 |
ZVJNVLNZWAKQFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11500658.png)
![(4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B11500659.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzenesulfonamide](/img/structure/B11500675.png)

![N-[1-(2-chlorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B11500691.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11500699.png)
![Ethyl 3-(4-methylphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B11500703.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500707.png)
![1-(3-bromophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11500709.png)
![3-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4H-chromen-4-one](/img/structure/B11500715.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B11500718.png)
![2'-amino-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500722.png)
![8,9-diethoxy-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500725.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500726.png)
